N-グルタリル-L-フェニルアラニン 2-ナフチルアミド

説明

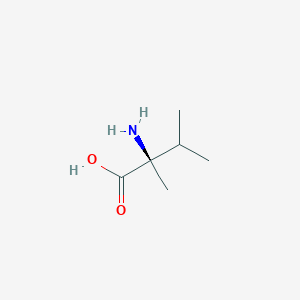

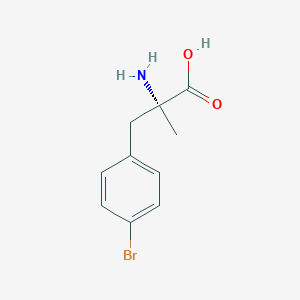

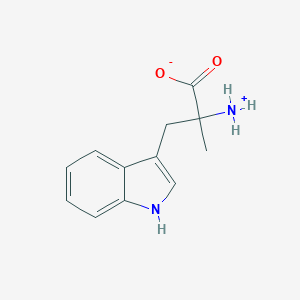

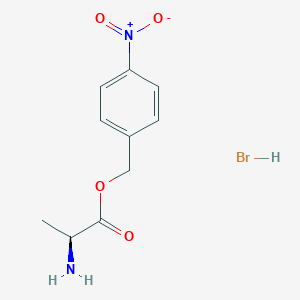

N-glutaryl-L-phenylalanine 2-naphthylamide is an N-(2-naphthyl)carboxamide obtained by formal condensation of the C-terminal carboxy group of N-glutaryl-L-phenylalanine with the amino group of 2-naphthylamine. It has a role as a chromogenic compound. It is a N-(2-naphthyl)carboxamide and a L-phenylalanine derivative.

科学的研究の応用

酵素反応速度論および阻害研究

N-グルタリル-L-フェニルアラニン 2-ナフチルアミド: は、α-キモトリプシンなどの酵素によって触媒される加水分解反応を研究するために酵素反応速度論で使用されます 。研究者は、ヒト血清アルブミン (HSA) の存在など、さまざまな要因が酵素触媒反応の速度にどのように影響するかを調査しています。この化合物は、酵素のメカニズムを理解し、治療薬となりうる酵素阻害剤を設計するのに役立ちます。

リソソーム機能解析

この化合物は、細胞研究でリソソームを阻害するために一般的に使用されます 。リソソーム酵素によって切断され、リソソーム内にジペプチドが蓄積し、浸透圧ストレスとリソソーム膜の破裂を引き起こす可能性があります。この用途は、リソソーム蓄積症の研究と治療法の開発にとって重要です。

カルシウムシグナル伝達経路

グルタリル-L-フェニルアラニン β-ナフチルアミド: は、細胞内のカルシウムシグナル伝達に関連する研究に関与しています 。カテプシンCやリソソームに依存しないCa²⁺シグナルを誘発することが示されており、以前の解釈に異議を唱え、小胞体からのCa²⁺放出の未知のメカニズムを示唆しています。

薬物送達および輸送

アルブミンなどのタンパク質に結合する能力により、この化合物は薬物送達と輸送の研究において重要です 。キャリアタンパク質との結合親和性と相互作用を理解することは、より効果的な薬物送達システムの開発に役立ちます。

オートファジーとプロテオリシス

N-グルタリル-L-フェニルアラニン 2-ナフチルアミド を含む研究は、細胞内のオートファジーとプロテオリシスプロセスの理解に貢献しています 。この化合物の存在によるリソソームpHの変化は、細胞の恒常性にとって不可欠であり、さまざまな病気に関与しているオートファジー経路とプロテオリシス活性を影響を与える可能性があります。

アルツハイマー病研究

この化合物のリソソーム機能とカルシウム恒常性への影響は、アルツハイマー病の研究に影響を与えます 。vATPaseを介したリソソームの酸性化に影響を与えることにより、アルツハイマー病の病態生理を研究し、潜在的な治療標的を探るのに役立ちます。

作用機序

Target of Action

N-glutaryl-L-phenylalanine 2-naphthylamide, also known as Glutaryl-L-phenylalanine beta-naphthylamide, is a compound that is commonly used to disturb lysosomes . It is supposedly cleaved by the lysosomal enzyme cathepsin C .

Mode of Action

The compound evokes a rapid and sustained increase in lysosomal pH, as well as transient increases in the cytosolic pH and the cytosolic free Ca2+ concentration . Surprisingly, none of these effects require cathepsin C, nor are they accompanied by lysosomal membrane rupture . Instead, the increase in cytosolic Ca2+ concentration is mediated by Ca2+ release from the endoplasmic reticulum (ER), which is stimulated by the increase in cytosolic pH .

Biochemical Pathways

This points to a hitherto unidentified mechanism of Ca2+ release from the ER .

Result of Action

The compound’s action results in a sustained increase in lysosomal pH and transient increases in cytosolic pH and Ca2+ concentration . The increase in cytosolic Ca2+ concentration is mediated by Ca2+ release from the ER, stimulated by the increase in cytosolic pH .

生化学分析

Biochemical Properties

N-glutaryl-L-phenylalanine 2-naphthylamide interacts with various enzymes and proteins. It is known to be a substrate for the enzyme chymotrypsin . The interaction between N-glutaryl-L-phenylalanine 2-naphthylamide and chymotrypsin is crucial for its role in biochemical reactions .

Cellular Effects

It is known that this compound can influence cell function by interacting with enzymes such as chymotrypsin . This interaction could potentially impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of N-glutaryl-L-phenylalanine 2-naphthylamide involves its interaction with the enzyme chymotrypsin . This interaction could lead to changes in gene expression and enzyme activation or inhibition .

Temporal Effects in Laboratory Settings

It is known that this compound can interact with enzymes such as chymotrypsin, which could potentially lead to changes in cellular function over time .

特性

IUPAC Name |

5-[[(2S)-1-(naphthalen-2-ylamino)-1-oxo-3-phenylpropan-2-yl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24N2O4/c27-22(11-6-12-23(28)29)26-21(15-17-7-2-1-3-8-17)24(30)25-20-14-13-18-9-4-5-10-19(18)16-20/h1-5,7-10,13-14,16,21H,6,11-12,15H2,(H,25,30)(H,26,27)(H,28,29)/t21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNBPEIBIPPJZIR-NRFANRHFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)NC2=CC3=CC=CC=C3C=C2)NC(=O)CCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@@H](C(=O)NC2=CC3=CC=CC=C3C=C2)NC(=O)CCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30427201 | |

| Record name | CTK8G0059 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30427201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

404.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17479-62-8 | |

| Record name | CTK8G0059 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30427201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 17479-62-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。